

The Synthesis and Chemical Properties of ADT-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

ADT-OH, chemically known as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is a significant organosulfur compound recognized primarily as a potent hydrogen sulfide (H₂S) donor.[1][2] This compound has garnered substantial interest in the scientific community for its diverse pharmacological activities, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of **ADT-OH**, with a focus on its mechanism of action in cancer models.

Chemical and Physical Properties

ADT-OH is a yellow solid powder with a hydrophobic nature, exhibiting low solubility in aqueous solutions and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[3][4][5] Its identity and fundamental physicochemical properties are summarized in the table below.



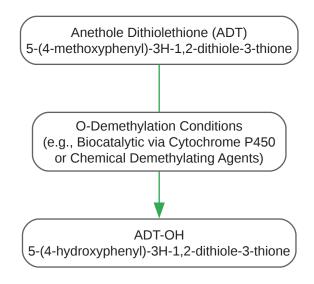
Property	Value	Reference(s)
IUPAC Name	5-(4-hydroxyphenyl)-3H-1,2- dithiole-3-thione	[3]
Synonyms	ADT-OH, Desmethylanethole trithione, ACS1, ACS 1, ACS-1, DMADT	[3]
CAS Number	18274-81-2	[3]
Molecular Formula	C ₉ H ₆ OS ₃	[3]
Molecular Weight	226.33 g/mol	[3]
Appearance	Yellow solid powder	[3]
Solubility in Water	0.25 ± 0.04 mg/mL	[4]
Solubility in PBS (pH 7.4)	0.06 ± 0.01 mg/mL	[4]
Log P	Positive	[4]

Synthesis of ADT-OH

The primary route for obtaining **ADT-OH** is through the O-demethylation of its precursor, anethole dithiolethione (ADT), which is chemically named 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione. This biotransformation is notably carried out by cytochrome P450 enzymes present in liver microsomes.

Conceptual Synthesis Workflow





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Caption: Conceptual workflow for the synthesis of ADT-OH.

Hydrogen Sulfide (H₂S) Release

A key characteristic of **ADT-OH** is its function as a slow-release H₂S donor. The release of H₂S is a critical aspect of its biological activity. In cellular environments, such as in the presence of Human Umbilical Vein Endothelial Cells (HUVECs), **ADT-OH** demonstrates a rapid initial release of H₂S, with peak levels detected within 30 minutes, followed by a decline. The release of H₂S from **ADT-OH** is also observed to be more pronounced in liver homogenates as compared to a simple buffer solution, suggesting an enzymatic role in its decomposition to release H₂S. This release is dose-dependent.

Anti-Cancer Activity and Mechanism of Action

ADT-OH has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, with a notable selectivity for cancer cells over normal cells.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for **ADT-OH** against different cell lines.



Cell Line	Cell Type	Incubation Time	IC50 (μM)	Reference(s)
A375	Human Melanoma	24 hours	11.67	[6]
B16F10	Murine Melanoma	24 hours	5.653	[6]
MEFs	Mouse Embryonic Fibroblasts	24 hours	32.37	[6]
A549	Human Lung Carcinoma	48 hours	66	
B16	Murine Melanoma	48 hours	> 50	_

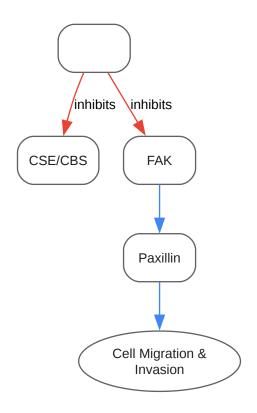
Signaling Pathways Modulated by ADT-OH

ADT-OH exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and metastasis.

1. FAK/Paxillin and CSE/CBS Signaling in Melanoma Metastasis

ADT-OH has been shown to inhibit malignant melanoma metastasis by suppressing the Focal Adhesion Kinase (FAK)/Paxillin and the cystathionine-γ-lyase (CSE)/cystathionine-β-synthase (CBS) signaling pathways.[1] This leads to a reduction in cell migration and invasion.





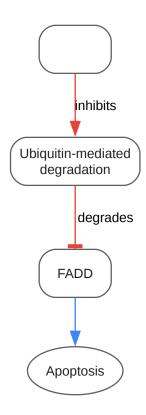
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Caption: ADT-OH inhibits melanoma metastasis via FAK/Paxillin and CSE/CBS.

2. Induction of Apoptosis via FADD Upregulation

ADT-OH induces apoptosis in cancer cells by upregulating the Fas-Associated Death Domain (FADD) protein.[7][8] This is achieved by inhibiting the ubiquitin-mediated degradation of FADD. The increased levels of FADD then activate the extrinsic apoptosis pathway.





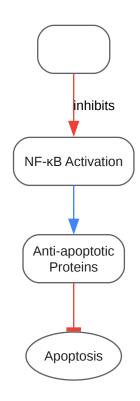
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Caption: **ADT-OH** induces apoptosis by upregulating FADD.

3. Inhibition of NF-kB Signaling

ADT-OH has also been reported to inhibit the activation of the NF-κB signaling pathway.[7] This leads to the downregulation of anti-apoptotic proteins, further contributing to its pro-apoptotic effects.





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Caption: ADT-OH promotes apoptosis by inhibiting NF-kB signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of **ADT-OH**.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the cytotoxic effects of **ADT-OH** on cancer cell lines.[6]

Objective: To determine the effect of **ADT-OH** on the proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., A375, B16F10)
- · Complete cell culture medium



- ADT-OH stock solution (dissolved in DMSO)
- 96-well plates
- CCK-8 (Cell Counting Kit-8) reagent
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μL of complete medium and incubate for 24 hours.
- Prepare serial dilutions of ADT-OH in complete medium from the stock solution.
- Remove the medium from the wells and add 100 μL of the ADT-OH dilutions (or vehicle control) to the respective wells.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 μL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis

This protocol outlines the general steps for assessing changes in protein expression in response to **ADT-OH** treatment.[6]

Objective: To analyze the expression levels of proteins in key signaling pathways (e.g., FAK, Paxillin, FADD) after **ADT-OH** treatment.

Materials:

Cancer cells treated with ADT-OH



- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibodies against target proteins
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with various concentrations of ADT-OH for a specified duration.
- Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

ADT-OH is a promising therapeutic agent with well-documented anti-cancer properties stemming from its ability to act as a hydrogen sulfide donor and modulate critical cellular signaling pathways. Its synthesis from anethole dithiolethione provides a basis for the development of derivatives with potentially improved pharmacological profiles. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of **ADT-OH** and related compounds.

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